5-(Difluoromethoxy)-2-isopropylpyridine
Description
5-(Difluoromethoxy)-2-isopropylpyridine is a fluorinated pyridine derivative characterized by a difluoromethoxy (–OCF₂H) substituent at the 5-position and an isopropyl (–CH(CH₃)₂) group at the 2-position of the pyridine ring. This compound is of interest in pharmaceutical and agrochemical research due to the unique electronic and steric properties imparted by its substituents.
The compound’s stability and reactivity are critical in avoiding byproducts like sulfones during oxidation steps, as seen in pantoprazole synthesis pathways .
Properties
Molecular Formula |
C9H11F2NO |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
5-(difluoromethoxy)-2-propan-2-ylpyridine |
InChI |
InChI=1S/C9H11F2NO/c1-6(2)8-4-3-7(5-12-8)13-9(10)11/h3-6,9H,1-2H3 |
InChI Key |
AOUDUXQIXIKMNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-2-isopropylpyridine typically involves the introduction of the difluoromethoxy group onto a pyridine ring. One common method is the reaction of a suitable pyridine precursor with difluoromethylating agents under controlled conditions. For instance, the difluoromethylation can be achieved using reagents such as ClCF2H in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesThe reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-2-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The difluoromethoxy and isopropyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
5-(Difluoromethoxy)-2-isopropylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-2-isopropylpyridine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, thereby affecting its binding affinity to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 5-(difluoromethoxy)-2-isopropylpyridine with structurally related compounds, emphasizing substituent-driven differences in physicochemical and functional properties:
Key Observations :
- Electron-Withdrawing Effects : The difluoromethoxy group (–OCF₂H) in the target compound provides stronger electron-withdrawing effects than methoxy (–OCH₃) or chloromethoxy (–OCH₂Cl) groups, altering the pyridine ring’s electronic density and reactivity .
- Stability : Unlike thiol-containing analogs (e.g., Compound I in ), this compound lacks a reactive –SH group, reducing susceptibility to oxidation and dimerization .
Physicochemical Properties
| Property | This compound | 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | 5'-Deoxy-5-fluoro-2',3'-O-isopropylidenecytidine |
|---|---|---|---|
| LogP (Octanol-Water) | ~2.8 (estimated) | 2.1 | 1.5 |
| Aqueous Solubility | Low (<1 mg/mL) | Moderate (10–50 mg/mL) | High (>100 mg/mL) |
| Thermal Stability | Stable up to 200°C | Degrades above 150°C (thiol oxidation) | Stable up to 180°C (isopropylidene protection) |
Interpretation :
- The target compound’s higher logP reflects increased lipophilicity, favoring membrane permeability but complicating formulation.
- Its stability profile aligns with fluorinated aromatics, contrasting with thiol-containing analogs prone to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
